molecular formula C21H22N4O6S B1684501 Raltitrexed CAS No. 112887-68-0

Raltitrexed

Katalognummer: B1684501
CAS-Nummer: 112887-68-0
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: IVTVGDXNLFLDRM-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Raltitrexed hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung des Enzyms Thymidylatsynthase (TS). Dieses Enzym ist für die Synthese von Thymidintriphosphat, einem Nukleotid, das für die DNA-Synthese benötigt wird, von entscheidender Bedeutung. Durch die Hemmung von TS verhindert this compound die Bildung von DNA und RNA, was zum Zelltod führt. Das Medikament wird über einen reduzierten Folat-Carrier in die Zellen transportiert und unterliegt einer Polyglutamylierung, die seine hemmende Wirkung und Dauer verstärkt .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig in seiner spezifischen Hemmung der Thymidylatsynthase, ohne dass Modulationswirkungen auf die RNA erforderlich sind. Es hat ein eindeutiges Toxizitätsprofil im Vergleich zu anderen Thymidylatsynthase-Hemmern und ist nach Polyglutamylierung vollständig aktiv, was eine verlängerte Zellretention und eine erhöhte Wirksamkeit ermöglicht .

Wirkmechanismus

Target of Action

Raltitrexed, also known as Tomudex, is a specific inhibitor of the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a primary target for many anticancer drugs .

Mode of Action

this compound inhibits TS, leading to DNA fragmentation and cell death . The drug is transported into cells via a reduced folate carrier . Once inside the cell, this compound undergoes extensive polyglutamation, which enhances its inhibitory power and duration .

Biochemical Pathways

this compound’s action primarily affects the pathway of DNA synthesis. By inhibiting TS, it prevents the formation of thymidine triphosphate, a key component required for DNA synthesis . This disruption in DNA synthesis leads to DNA fragmentation and ultimately, cell death .

Pharmacokinetics

this compound’s pharmacokinetics reveal that it has a terminal half-life of 260 hours . The drug is best described by a 3-compartment model, suggesting considerable sequestration of this compound in tissues, predominantly as polyglutamate forms . The average clearance of this compound is 2.4 L/h (40 ml/min), and this value is significantly reduced in patients with compromised renal function .

Result of Action

this compound’s action results in significant molecular and cellular effects. It leads to DNA fragmentation and cell death . Studies have shown that this compound can inhibit tumor cell colony formation, arrest the cell cycle, decrease the mitochondrial membrane potential, and induce apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the combination of this compound with other active antitumor agents, which have different mechanisms of action and distinct tolerability profiles, may offer improved efficacy while maintaining acceptable toxicity .

Biochemische Analyse

Biochemical Properties

Raltitrexed inhibits thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier . Inside the cell, this compound is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration .

Cellular Effects

This compound blocks an enzyme needed by the cell to live, interfering with the growth of cancer cells, which are eventually destroyed . It has been shown to significantly inhibit tumor cell colony formation, arrest the cell cycle, decrease the mitochondrial membrane potential, and induce apoptosis .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of thymidylate synthase (TS), leading to DNA fragmentation and cell death . It is transported into cells via a reduced folate carrier and inside the cell, this compound is extensively polyglutamated, enhancing thymidylate synthase inhibitory power and duration .

Temporal Effects in Laboratory Settings

This compound has a triexponential elimination with a prolonged terminal elimination phase . At the peak, approximately 30% of the administered dose is in the deep tissue compartment, and 24 hours after dosing, more than 20% of the administered dose remains in the body with over 99% in the deep tissue compartment .

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause neural tube defects when administered at an optimal dose of 11.5 mg/kg body weight . The study found that this compound treatment significantly inhibited thymidylate synthase activity .

Metabolic Pathways

This compound is involved in the one-carbon metabolic pathway, where it acts as a folate analog and inhibits thymidylate synthase . This inhibition results in decreased synthesis of thymidine triphosphate, which is required for DNA synthesis .

Transport and Distribution

This compound is transported into cells via a reduced folate carrier . Once inside the cell, it is extensively polyglutamated, which enhances its inhibitory power and duration .

Subcellular Localization

Given that it is transported into cells via a reduced folate carrier and then extensively polyglutamated , it can be inferred that this compound likely localizes to the cytoplasm where it can interact with its target enzyme, thymidylate synthase.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Raltitrexed umfasst mehrere wichtige Schritte. Ein übliches Verfahren beinhaltet die Reaktion von N-(5-Methylamino-2-thenoyl)-L-glutamat-diethylester mit 6-Brommethyl-3,4-dihydro-2-methyl-chinazolin-4-on unter Basenkatalyse und säurebindenden Bedingungen in Gegenwart eines organischen Lösungsmittels. Dies erzeugt ein C-N-Kopplungsprodukt, das unter alkalischen Bedingungen einer Hydrolyse unterzogen wird. Das Hydrolyseprodukt wird dann mit Säure ausgefällt, um ein Rohprodukt zu erhalten, das durch Umkristallisation weiter gereinigt wird .

Industrielle Produktionsmethoden: Die industrielle Herstellung von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Der Prozess beinhaltet Extraktions- und Kristallisationstechniken zur Reinigung von Zwischenprodukten und dem Endprodukt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Raltitrexed unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

    Reduktion: Reduktionsreaktionen können die Chinazolinringstruktur von this compound verändern.

    Substitution: Substitutionsreaktionen können an den Methylamino- und Thienylgruppen auftreten, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel wie Brom oder Chlor.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Eigenschaften

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTVGDXNLFLDRM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046482
Record name Raltitrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Raltitrexed
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble, 1.81e-02 g/L
Record name Raltitrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raltitrexed
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Raltitrexed is an antineoplastic Agents and folic acid antagonists. Raltitrexed inhibits thymidylate synthase (TS) leading to DNA fragmentation and cell death. It is transported into cells via a reduced folate carrier. Inside the cell Raltitrexed is extensively polyglutamated, which enhances thymidylate synthase inhibitory power and duration. Inhibition of this enzyme results in decreased synthesis of thymidine triphosphate which is required for DNA synthesis.
Record name Raltitrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

112887-68-0
Record name Raltitrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112887-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raltitrexed
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112887680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raltitrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raltitrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-[[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-Glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RALTITREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCB9EGG971
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Raltitrexed
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-184 °C, 180 - 184 °C
Record name Raltitrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00293
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raltitrexed
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Raltitrexed
Reactant of Route 2
Raltitrexed
Reactant of Route 3
Raltitrexed
Reactant of Route 4
Raltitrexed
Reactant of Route 5
Raltitrexed
Reactant of Route 6
Raltitrexed

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.